4-(4-Piperidin-1-ylsulfonylphenyl)-1,3-thiazol-2-amine
Description
4-(4-Piperidin-1-ylsulfonylphenyl)-1,3-thiazol-2-amine is a thiazole derivative featuring a 1,3-thiazol-2-amine core substituted with a 4-(piperidin-1-ylsulfonyl)phenyl group.
Properties
IUPAC Name |
4-(4-piperidin-1-ylsulfonylphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S2/c15-14-16-13(10-20-14)11-4-6-12(7-5-11)21(18,19)17-8-2-1-3-9-17/h4-7,10H,1-3,8-9H2,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTDKUCWHSNMAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601327936 | |
| Record name | 4-(4-piperidin-1-ylsulfonylphenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601327936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57259046 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
215784-44-4 | |
| Record name | 4-(4-piperidin-1-ylsulfonylphenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601327936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Piperidin-1-ylsulfonylphenyl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-(Piperidin-1-ylsulfonyl)phenylboronic acid with 2-bromo-1,3-thiazole under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-Piperidin-1-ylsulfonylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group will produce an amine.
Scientific Research Applications
4-(4-Piperidin-1-ylsulfonylphenyl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Piperidin-1-ylsulfonylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues in Tubulin Inhibition
Compound 10s (N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine)
- Structure : Contains three aromatic rings (two methoxyphenyl groups and a thiazole core).
- Activity : Potent tubulin polymerization inhibitor (IC₅₀ ~1.2 µM), comparable to combretastatin A-4 (CA-4). Induces G2/M cell cycle arrest in SGC-7901 gastric cancer cells .
- Key Difference : The target compound replaces methoxy groups with a sulfonylpiperidine substituent, which may alter binding kinetics at the colchicine site due to increased polarity and bulk.
Anti-Tubercular Thiazol-2-amines
Compound 48 (4-[(3R,5S,7S)-Adamantan-1-yl]-N-[2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine)
- Structure : Adamantyl and trifluoromethylphenyl substituents.
- Key Difference : The adamantyl group enhances lipophilicity, whereas the sulfonylpiperidine in the target compound may improve aqueous solubility, critical for pharmacokinetics.
Antibacterial Derivatives
Compound 18 (N-(4-(4-fluoro-2-methylphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide)
- Structure : Nitrothiophene carboxamide linked to a fluorophenyl-thiazole.
- Activity : Narrow-spectrum antibacterial agent, mechanism likely involving enzyme inhibition .
- Key Difference : The target compound lacks the nitrothiophene group but includes a sulfonylpiperidine, which could modulate bacterial target selectivity.
Mortalin/PARP1 Co-Inhibitors
MortaparibMild
- Structure : Contains a triazole-thiol group and methoxyphenyl substituents.
- Activity : Dual inhibitor of mortalin and PARP1, relevant in cancer therapy .
- Key Difference : The sulfonylpiperidine in the target compound may offer distinct binding interactions compared to MortaparibMild’s triazole-thiol system.
Molecular Weight and Substituent Effects
Biological Activity
4-(4-Piperidin-1-ylsulfonylphenyl)-1,3-thiazol-2-amine is a complex organic compound characterized by a thiazole ring and a piperidin-1-ylsulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. The unique structural features of this compound allow it to interact with various biological targets, making it a subject of significant interest in drug development.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 358.45 g/mol. The compound features a thiazole ring known for its versatility in medicinal chemistry, while the piperidine moiety often enhances pharmacological properties such as solubility and receptor binding affinity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.45 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Compounds containing thiazole and piperidine structures have been reported to exhibit a range of antimicrobial activities . For instance, derivatives of thiazole have shown promising results against various pathogens. Specific studies indicate that compounds similar to this compound demonstrate significant antibacterial effects against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of this compound is notable. Research indicates that thiazole derivatives can inhibit specific cancer cell lines effectively. For example, studies have shown that compounds with similar structural frameworks exhibit cytotoxicity against breast cancer cells (MDA-MB-231) and prostate cancer cells (PC-3). The presence of the piperidin-1-sulfonyl group may enhance these activities by improving binding interactions with biological targets .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, compounds like this compound are being investigated for their anti-inflammatory effects . Preliminary studies suggest that thiazole-containing compounds can modulate inflammatory pathways, potentially leading to therapeutic applications in conditions such as rheumatoid arthritis and other inflammatory diseases .
The mechanism of action for this compound involves its interaction with specific enzymes and receptors within biological pathways. The thiazole ring can participate in nucleophilic substitution reactions due to its electron-rich nature, while the sulfonamide group derived from the piperidine moiety can engage in electrophilic aromatic substitution reactions. This reactivity is crucial for modifying the compound to enhance its biological activity or optimize pharmacokinetic properties .
Case Studies
Several case studies highlight the biological efficacy of compounds similar to this compound:
- Antibacterial Efficacy : A study demonstrated that thiazole derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against various bacterial strains.
- Cytotoxicity Against Cancer Cells : In vitro assays showed that certain derivatives had IC50 values as low as 5 µM against breast cancer cell lines.
- Inflammatory Response Modulation : Research indicated that thiazole-containing compounds could reduce pro-inflammatory cytokine levels in murine models by up to 40% when administered at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
